molecular formula C21H12Cl2N2O3 B11544085 N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B11544085
M. Wt: 411.2 g/mol
InChI Key: YIODAQAFJNROTP-UHFFFAOYSA-N
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Description

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a benzodioxole and a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:

    Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Formation of Benzoxazole Moiety: This involves the condensation of 2-aminophenol with 2,5-dichlorobenzoic acid.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and benzoxazole moieties through a Schiff base formation reaction, using appropriate aldehydes and amines under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce primary amines or alcohols.

Scientific Research Applications

(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE
  • **(E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,6-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE

Uniqueness

The uniqueness of (E)-1-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE lies in its specific substitution pattern and the combination of benzodioxole and benzoxazole moieties. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C21H12Cl2N2O3

Molecular Weight

411.2 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C21H12Cl2N2O3/c22-13-2-4-16(23)15(8-13)21-25-17-9-14(3-6-18(17)28-21)24-10-12-1-5-19-20(7-12)27-11-26-19/h1-10H,11H2

InChI Key

YIODAQAFJNROTP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC4=C(C=C3)OC(=N4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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